

# Application of TYQRTRALV Peptide in Universal Influenza Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The quest for a universal influenza vaccine, capable of providing broad and long-lasting protection against diverse influenza virus strains, represents a paramount goal in public health. A promising strategy in this endeavor is the targeting of conserved viral epitopes that are less susceptible to the antigenic drift and shift observed in surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA). The peptide TYQRTRALV, corresponding to amino acids 147-155 of the influenza A virus nucleoprotein (NP), is a highly conserved, immunodominant H-2Kd-restricted CD8+ T cell epitope.[1] This application note details the utility of the TYQRTRALV peptide in the development of universal influenza vaccines, providing protocols for its evaluation and summarizing key immunological concepts.

The rationale for focusing on T-cell epitopes like TYQRTRALV lies in their ability to elicit cell-mediated immunity.[2] CD8+ cytotoxic T lymphocytes (CTLs) recognize and eliminate virus-infected cells, playing a crucial role in viral clearance and reduction of disease severity.[3] As the nucleoprotein is highly conserved across various influenza A strains, a vaccine that effectively primes a robust T-cell response against the TYQRTRALV epitope could offer broad, heterosubtypic protection.[4]

# **Application Notes**







The TYQRTRALV peptide is a valuable tool for various stages of universal influenza vaccine research and development:

- Vaccine Candidate Component: TYQRTRALV can be incorporated as a key antigenic component in multi-epitope peptide-based vaccines.[5][6] These vaccines can be formulated with adjuvants to enhance immunogenicity and promote a strong CD8+ T-cell response.
- Immunogenicity Screening: The peptide is used to screen for and quantify the magnitude and quality of the T-cell response in preclinical and clinical studies of universal influenza vaccine candidates. This is typically achieved through assays such as ELISPOT and Intracellular Cytokine Staining (ICS).[7]
- Correlates of Protection Studies: By measuring the TYQRTRALV-specific T-cell response in vaccinated subjects, researchers can investigate its correlation with protection against influenza virus challenge, helping to establish it as a valuable immunological marker.
- T-Cell Immunology Research: As a well-defined epitope, TYQRTRALV serves as a model antigen for studying the fundamental mechanisms of CD8+ T-cell activation, memory formation, and cytotoxic function in the context of influenza infection.

# **Quantitative Data Summary**

While studies focusing solely on a monovalent TYQRTRALV vaccine are limited, its contribution to a broader protective immune response has been demonstrated. The following table summarizes representative data from a study evaluating a gp96-adjuvanted split influenza vaccine, which elicited a cross-reactive CD8+ T-cell response targeting conserved epitopes, including TYQRTRALV (NP147-155).



| Experimental<br>Group                    | Epitope                           | Measurement                                              | Result                                                      | Significance                                                                                                                                              |
|------------------------------------------|-----------------------------------|----------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| gp96-adjuvanted<br>H1N1 split<br>vaccine | NP147-155<br>(TYQRTRALV)          | Cross-reactive<br>CD8+ T-cell<br>response                | Enhanced<br>response<br>compared to<br>vaccine alone        | Demonstrates the immunogenicity of the TYQRTRALV epitope within a broader vaccine context and its contribution to a cross-protective T-cell response. [4] |
| gp96-adjuvanted<br>H1N1 split<br>vaccine | Multiple<br>conserved<br>epitopes | Protection<br>against<br>heterologous<br>virus challenge | Increased<br>survival and<br>reduced weight<br>loss in mice | Highlights the collective role of conserved epitopes, including TYQRTRALV, in conferring broad protection.[4]                                             |

# **Experimental Protocols & Methodologies**

Detailed protocols for key experiments are provided below. These are essential for evaluating the immunogenicity and efficacy of a TYQRTRALV-containing vaccine.

### **Protocol 1: In Vivo Immunization of Mice**

This protocol outlines the procedure for immunizing mice to elicit a TYQRTRALV-specific T-cell response.

#### Materials:

TYQRTRALV peptide (lyophilized)



- Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C))
- Sterile, endotoxin-free PBS
- Syringes and needles (e.g., 27-30 gauge)
- BALB/c mice (6-8 weeks old)

#### Procedure:

- Peptide Reconstitution: Reconstitute the lyophilized TYQRTRALV peptide in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution.
- Vaccine Formulation: On the day of immunization, prepare the vaccine formulation by mixing the TYQRTRALV peptide solution with the chosen adjuvant according to the manufacturer's instructions or a validated protocol. A typical final concentration for the peptide is 10-50 μg per 100 μL injection volume.
- Immunization:
  - Anesthetize the mice using an approved method.
  - Administer the vaccine formulation (e.g., 100 µL) via the desired route (e.g., subcutaneous, intramuscular, or intranasal).
  - For a prime-boost regimen, a second immunization is typically given 2-3 weeks after the primary immunization.
- Monitoring: Monitor the mice for any adverse reactions post-immunization.

# Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion

This assay quantifies the number of TYQRTRALV-specific, IFN-y-secreting T cells.

#### Materials:

ELISPOT plate pre-coated with anti-mouse IFN-y antibody



- Spleens from immunized mice
- TYQRTRALV peptide
- RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2mercaptoethanol
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-alkaline phosphatase (ALP)
- BCIP/NBT substrate
- ELISPOT plate reader

#### Procedure:

- Splenocyte Isolation: Aseptically harvest spleens from immunized mice 7-10 days after the final immunization. Prepare a single-cell suspension by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
- Cell Plating: Wash and resuspend splenocytes in complete RPMI medium. Seed  $2.5 \times 10^5$  to  $5 \times 10^5$  cells per well of the pre-coated ELISPOT plate.
- Peptide Stimulation: Add TYQRTRALV peptide to the wells at a final concentration of 1-10
  μg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- Detection:
  - Wash the plate with PBS containing 0.05% Tween-20 (PBST).
  - Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
  - Wash the plate and add streptavidin-ALP. Incubate for 1 hour.
  - Wash the plate and add the BCIP/NBT substrate. Allow spots to develop.



 Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader.

# Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the characterization of TYQRTRALV-specific T cells by identifying their cytokine production profile at a single-cell level.[1][8][9]

#### Materials:

- Splenocytes from immunized mice
- TYQRTRALV peptide
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-y
- · Fixation/Permeabilization buffer
- Flow cytometer

#### Procedure:

- Cell Stimulation:
  - Plate 1-2 x 10<sup>6</sup> splenocytes per well in a 96-well plate.
  - Stimulate the cells with TYQRTRALV peptide (1-10 μg/mL) for 1 hour at 37°C.
  - Add Brefeldin A and Monensin and incubate for an additional 4-5 hours.[1]
- Surface Staining: Wash the cells and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.[9]
- Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.[9]



- Intracellular Staining: Stain the cells with anti-IFN-y antibody for 30 minutes at 4°C.[9]
- Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze
  the data by gating on CD3+CD8+ T cells and quantifying the percentage of IFN-γ+ cells.

# **Protocol 4: In Vivo Cytotoxicity Assay**

This assay measures the in vivo killing capacity of TYQRTRALV-specific CTLs.[10]

#### Materials:

- Splenocytes from naive BALB/c mice (for target cells)
- TYQRTRALV peptide
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)
- · Immunized and control mice
- Flow cytometer

#### Procedure:

- Target Cell Preparation:
  - Prepare a single-cell suspension of splenocytes from a naive mouse.
  - Divide the cells into two populations.
  - Label one population with a high concentration of CFSE (CFSE<sup>high</sup>) and pulse with the TYQRTRALV peptide (1 μg/mL) for 1 hour at 37°C.[10]
  - Label the second population with a low concentration of CFSE (CFSE^low) without peptide pulsing (unpulsed control).[10]
- Target Cell Injection: Mix equal numbers of CFSE^high (peptide-pulsed) and CFSE^low (unpulsed) cells. Inject the cell mixture intravenously into immunized and naive control mice.



- Analysis: After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions. Analyze the cell populations by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
- Calculation of Specific Lysis:
  - Calculate the ratio of peptide-pulsed to unpulsed cells in both immunized and control mice.
  - The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 (Ratio in immunized mice / Ratio in control mice)] x 100

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: TCR Signaling Pathway for TYQRTRALV Recognition.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for Evaluating a TYQRTRALV-based Vaccine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Harmonization and qualification of intracellular cytokine staining to measure influenzaspecific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Balancing Immune Protection and Immune Pathology by CD8+ T-Cell Responses to Influenza Infection [frontiersin.org]







- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Single-Cell Approach to Influenza-Specific CD8+ T Cell Receptor Repertoires Across Different Age Groups, Tissues, and Following Influenza Virus Infection [frontiersin.org]
- 6. Frontiers | Peptides-Based Vaccine MP3RT Induced Protective Immunity Against Mycobacterium Tuberculosis Infection in a Humanized Mouse Model [frontiersin.org]
- 7. Examination of Influenza Specific T Cell Responses after Influenza Virus Challenge in Individuals Vaccinated with MVA-NP+M1 Vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 8. viroclinics.com [viroclinics.com]
- 9. Intracellular Cytokine Staining Protocol [anilocus.com]
- 10. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of TYQRTRALV Peptide in Universal Influenza Vaccine Development: Application Notes and Protocols]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b12423960#application-of-tyqrtralv-peptide-in-universal-influenza-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com